6-Azatricyclo[5.2.0.02,5]nonane
Description
6-Azatricyclo[5.2.0.0²,⁵]nonane is a tricyclic organic compound featuring a nitrogen atom (aza group) embedded within its fused bicyclic structure. The compound’s systematic name reflects its three-ring system, with bridgehead atoms at positions 2 and 5. Its structural complexity and nitrogen heteroatom suggest relevance in medicinal chemistry, though further studies are required to elucidate its specific roles.
Properties
CAS No. |
132804-27-4 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.199 |
InChI |
InChI=1S/C8H13N/c1-3-7-5(1)6-2-4-8(6)9-7/h5-9H,1-4H2 |
InChI Key |
JITSDPIIKOCLGP-UHFFFAOYSA-N |
SMILES |
C1CC2C1C3CCC3N2 |
Synonyms |
6-Azatricyclo[5.2.0.02,5]nonane(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[5.2.0.02,5]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) under high pressure of carbon monoxide to ensure cyclization . Another method involves the use of N-bromosuccinimide (NBS) to form an aminoalkyl bromide intermediate, which then undergoes azacyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Azatricyclo[5.2.0.02,5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines and lactams.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4), potassium carbonate (K2CO3), and carbon monoxide.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) and other halogenating agents.
Major Products Formed
Oxidation: Imines and lactams.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
6-Azatricyclo[5.2.0.02,5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azatricyclo[5.2.0.02,5]nonane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section provides a detailed comparison of 6-azatricyclo[5.2.0.0²,⁵]nonane with bicyclic and tricyclic analogs, emphasizing structural features, functional properties, and applications.
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives
Structure : Bicyclo[4.3.0] framework with two nitrogen atoms (1,4-positions) and two ketone groups (2,5-positions).
Key Features :
- Demonstrated broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (Aeromonas hydrophila, Vibrio ordalii) bacteria .
- Antioxidant properties correlate with antimicrobial efficacy, as oxidative stress mitigation enhances bacterial inhibition .
- Retention times (Rt 19,740–27,423 minutes) and substituents (e.g., isobutyl, benzyl) influence bioactivity .
Applications : Antimicrobial agents in aquaculture and pharmaceutical research .
4-Azatricyclo[5.2.2.0²,⁶]undecane Derivatives
Structure : Tricyclo[5.2.2.0²,⁶] system with one nitrogen atom (4-position) and three ketone groups (3,5,8-positions).
Key Features :
- Functionalized with epoxy and amine substituents (e.g., oxiran-2-ylmethyl, 3-chloro-2-hydroxypropyl) to synthesize amino acid derivatives .
- Validated via spectroscopic methods (IR, NMR, MS), highlighting structural versatility .
Applications : Precursors for bioactive molecules, particularly in neuropharmacology and enzyme inhibition studies .
Diazabicyclo[4.3.0]nonane and 2,7-Diazaspiro[3.5]nonane Scaffolds
Structure : Bicyclo[4.3.0] (two nitrogen atoms) vs. spiro[3.5] (two nitrogen atoms at 2,7-positions).
Key Features :
- Diazabicyclo[4.3.0]nonane derivatives exhibit sigma receptor (SR) ligand activity, modulating neurological pathways .
- Functional group variations (e.g., aryl sulfonyl azides) impact intrinsic activity and selectivity for SR subtypes .
Applications : Drug candidates for neurodegenerative disorders and pain management .
9-Azabicyclo[3.3.1]nonane Derivatives
Structure : Bicyclo[3.3.1] system with one nitrogen atom (9-position).
Key Features :
- Gem-dialkyl substitutions (e.g., glycolated derivatives) enhance central anticholinergic activity and reduce peripheral side effects .
- High specificity for central nervous system targets .
Applications : Investigational agents for Parkinson’s disease and motion sickness .
6,7-Dioxabicyclo[3.2.2]nonane
Structure : Bicyclo[3.2.2] system with two oxygen atoms (6,7-positions).
Key Features :
- No direct biological data provided, but structural simplicity (C₇H₁₂O₂) suggests utility as a synthetic intermediate . Applications: Potential precursor in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
